Cas no 79206-72-7 (1-Naphthacenecarboxylicacid, 4-[[O-2''',3''-anhydro-3,6-dideoxy-a-L-erythro-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-D-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-,methyl ester, [1R-(1a,2b,4b)]- (9CI))
![1-Naphthacenecarboxylicacid, 4-[[O-2''',3''-anhydro-3,6-dideoxy-a-L-erythro-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-D-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-,methyl ester, [1R-(1a,2b,4b)]- (9CI) structure](https://de.kuujia.com/scimg/cas/79206-72-7x500.png)
79206-72-7 structure
Produktname:1-Naphthacenecarboxylicacid, 4-[[O-2''',3''-anhydro-3,6-dideoxy-a-L-erythro-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-D-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-,methyl ester, [1R-(1a,2b,4b)]- (9CI)
1-Naphthacenecarboxylicacid, 4-[[O-2''',3''-anhydro-3,6-dideoxy-a-L-erythro-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-D-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-,methyl ester, [1R-(1a,2b,4b)]- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- LogP
- 1-hydroxyauramycin B
- methyl 4-[4-(dimethylamino)-5-[(2,9-dimethyl-3-oxo-4,4a,5a,6,7,9,9a,10a-octahydrodipyrano[4,2-a:4',3'-e][1,4]dioxin-7-yl)oxy]-6-methyloxan-2-yl]oxy-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-3,4-dihydr
- 4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-,methyl ester, [1R-(1a,2b,4b)]- (9CI)
- 4)-O-2,6-dideoxy-a-D-lyxo-hexopyranosyl-(1®
- 1-Naphthacenecarboxylic acid, 4-((O-2''',3''-anhydro-3,6-dideoxy-alpha-L-erythro-hexopyranos-4-ulosyl-(1->4)-O-2,6-dideoxy-alpha-D-lyxo-hexopyranosyl-(1->4)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-2-methyl-6,1 1-dioxo-, methyl ester, (1R-(1alpha,2beta,4beta))-
- 79206-72-7
- methyl 4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
- 1-Naphthacenecarboxylicacid, 4-[[O-2''',3''-anhydro-3,6-dideoxy-a-L-erythro-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-D-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-,methyl ester, [1R-(1a,2b,4b)]- (9CI)
-
- Inchi: InChI=1S/C41H49NO16/c1-15-23(45)12-25-40(54-15)58-38-17(3)53-28(13-24(38)55-25)57-37-16(2)52-27(11-20(37)42(5)6)56-26-14-41(4,50)33(39(49)51-7)18-10-19-30(35(47)29(18)26)36(48)32-22(44)9-8-21(43)31(32)34(19)46/h8-10,15-17,20,24-28,33,37-38,40,43-44,47,50H,11-14H2,1-7H3
- InChI-Schlüssel: SZRITNDCSRYXGH-UHFFFAOYSA-N
- Lächelt: CC1C2C(CC(O1)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C=CC(=C7C6=O)O)O)C(=O)OC)(C)O)C)OC8CC(=O)C(OC8O2)C
Berechnete Eigenschaften
- Genaue Masse: 811.305135
- Monoisotopenmasse: 811.305135
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 17
- Schwere Atomanzahl: 58
- Anzahl drehbarer Bindungen: 7
- Komplexität: 1600
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 14
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topologische Polaroberfläche: 226
Experimentelle Eigenschaften
- Dichte: 1.5
- Siedepunkt: 890.9°C at 760 mmHg
- Flammpunkt: 492.6°C
- Brechungsindex: 1.65
1-Naphthacenecarboxylicacid, 4-[[O-2''',3''-anhydro-3,6-dideoxy-a-L-erythro-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-D-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-,methyl ester, [1R-(1a,2b,4b)]- (9CI) Verwandte Literatur
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
79206-72-7 (1-Naphthacenecarboxylicacid, 4-[[O-2''',3''-anhydro-3,6-dideoxy-a-L-erythro-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-D-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-,methyl ester, [1R-(1a,2b,4b)]- (9CI)) Verwandte Produkte
- 57576-44-0(Aclarubicin)
- 1693689-15-4(1-(3-bromo-4-methoxyphenyl)-2,2-difluoroethan-1-one)
- 1489932-48-0(6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione)
- 2248280-53-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-4-fluorobenzoate)
- 2228631-09-0(2-(2,5-Dimethoxypyridin-4-yl)-2-methylpropanal)
- 1207052-24-1(2-[4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-3-yl)methyl]acetamide)
- 898562-99-7(PDE10-IN-5)
- 2228585-27-9(tert-butyl N-2-(4-fluoro-2-methylphenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2138552-29-9(4,4-Difluoro-1-(pentan-2-yl)cyclohex-2-en-1-ol)
- 2060035-23-4(1-cyclopropyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylic acid)
Empfohlene Lieferanten
pengshengyue
Gold Mitglied
CN Lieferant
Großmenge

Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

上海贤鼎生物科技有限公司
Gold Mitglied
CN Lieferant
Großmenge

Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
